molecular formula C7H14ClN3O B11738279 2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride CAS No. 1314915-89-3

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride

Katalognummer: B11738279
CAS-Nummer: 1314915-89-3
Molekulargewicht: 191.66 g/mol
InChI-Schlüssel: BXBUHLOYMGGVKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine and a reducing agent to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions on the pyrazole ring can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-methyl-1H-pyrazole: Similar structure but lacks the hydroxyl group.

    4-Amino-1-methyl-1H-pyrazole: Similar structure but with the amino group at a different position.

    1-Methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxyl group instead of an amino group.

Uniqueness

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride is unique due to the presence of both an amino and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

1314915-89-3

Molekularformel

C7H14ClN3O

Molekulargewicht

191.66 g/mol

IUPAC-Name

2-amino-3-(1-methylpyrazol-4-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C7H13N3O.ClH/c1-10-4-6(3-9-10)2-7(8)5-11;/h3-4,7,11H,2,5,8H2,1H3;1H

InChI-Schlüssel

BXBUHLOYMGGVKA-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)CC(CO)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.